molecular formula C18H15F2N5OS B12040447 N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618880-19-6

N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12040447
CAS No.: 618880-19-6
M. Wt: 387.4 g/mol
InChI Key: WKBIXTXTVOMWIS-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 2,4-difluorophenyl group, a prop-2-en-1-yl (allyl) substituent at the 4-position of the triazole ring, and a pyridin-2-yl moiety at the 5-position. This compound is part of a broader class of 1,2,4-triazole derivatives known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects .

Properties

CAS No.

618880-19-6

Molecular Formula

C18H15F2N5OS

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H15F2N5OS/c1-2-9-25-17(15-5-3-4-8-21-15)23-24-18(25)27-11-16(26)22-14-7-6-12(19)10-13(14)20/h2-8,10H,1,9,11H2,(H,22,26)

InChI Key

WKBIXTXTVOMWIS-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=N3

Origin of Product

United States

Biological Activity

N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound with significant biological activity, particularly in the fields of antimicrobial and antifungal research. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by several functional groups:

  • Difluorophenyl moiety
  • Pyridine ring
  • Triazole ring
  • Sulfanyl group

The synthesis typically involves multi-step organic reactions that require careful control of conditions to optimize yield and selectivity. Key steps include:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the difluorophenyl group through electrophilic substitution.
  • Final coupling to form the acetamide.

The detailed synthetic pathway can be summarized as follows:

StepReaction TypeKey Reagents
1CyclizationProp-2-en-1-yl derivatives
2Electrophilic substitution2,4-Difluorobenzene
3CouplingAcetic anhydride

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial properties. Specifically, derivatives containing the triazole moiety are known for their effectiveness against various fungal pathogens such as:

  • Aspergillus fumigatus
  • Fusarium oxysporum

The presence of electron-withdrawing groups like fluorine enhances the biological efficacy of these compounds by increasing their lipophilicity, which facilitates cell membrane penetration.

Antifungal Mechanism

The antifungal activity is primarily attributed to the inhibition of key enzymes involved in fungal cell wall synthesis and metabolism. Triazole derivatives are known to inhibit the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts membrane integrity and function.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Triazole Derivatives : A study demonstrated that triazole derivatives exhibited significant antifungal activity against Candida albicans and other pathogenic fungi. The IC50 values for these compounds ranged from 0.5 to 10 µM, indicating potent antifungal effects compared to standard treatments .
  • Pyridine-Based Compounds : Research focused on pyridine-containing compounds showed promising results against various cancer cell lines, suggesting potential anticancer properties alongside antifungal activity .
  • Thiadiazole Derivatives : A related study on thiadiazole derivatives highlighted their broad-spectrum antimicrobial activities and potential use in treating resistant infections .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promising results against various bacterial strains, potentially serving as a lead compound for developing new antibiotics .

Antitumor Activity

Studies have highlighted the potential antitumor effects of this compound. The presence of the pyridine and triazole moieties is believed to contribute to its ability to inhibit cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in disease pathways. For instance, it has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis, which is a target for cancer and parasitic diseases .

Case Study 1: Antimicrobial Evaluation

In a recent study published in Frontiers in Chemistry, researchers synthesized this compound and evaluated its antimicrobial properties against a panel of pathogens. The results indicated that the compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria .

Case Study 2: Antitumor Activity

Another study focused on the antitumor activity of this compound in human cancer cell lines. The findings revealed that treatment with this compound resulted in decreased cell viability and induced apoptosis in cancer cells. This suggests its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s analogs differ primarily in substituents at three key positions:

N-aryl group (2,4-difluorophenyl vs. other substituted phenyls).

Triazole 4-position substituent (allyl vs. ethyl, methyl, or aromatic groups).

Triazole 5-position substituent (pyridin-2-yl vs. pyridin-3-yl, pyridin-4-yl, or heterocyclic groups).

Table 1: Structural Comparison of Key Analogs

Compound ID N-Aryl Group Triazole 4-Position Triazole 5-Position Key Biological Activity Reference
Target 2,4-Difluorophenyl Prop-2-en-1-yl Pyridin-2-yl Under investigation
Analog A 4-Methylphenyl 4-Methylphenyl Pyridin-4-yl Antimicrobial
Analog B 2-Ethylphenyl Prop-2-en-1-yl Pyridin-3-yl Orco agonist (VUAA-1)
Analog C 3-Chlorophenyl Ethyl Pyridin-2-yl Anti-exudative activity
Analog D 4-Acetamidophenyl Ethyl Pyridin-2-yl Antiproliferative
Key Observations:
  • N-Aryl Substituents : Electron-withdrawing groups (e.g., 2,4-difluoro in the target compound) enhance antimicrobial and anti-inflammatory activities compared to electron-donating groups (e.g., 4-methyl in Analog A) .
  • Triazole 4-Position : Allyl groups (as in the target) may improve membrane permeability due to increased hydrophobicity, whereas ethyl or methyl groups (Analogs B, C) reduce steric hindrance, favoring enzyme binding .
  • Pyridine Position : Pyridin-2-yl (target) may engage in stronger hydrogen bonding with biological targets compared to pyridin-3-yl or 4-yl isomers (Analogs A, B), which exhibit variable receptor affinity .
Antimicrobial Activity:
  • The target compound’s 2,4-difluorophenyl group and pyridin-2-yl moiety are predicted to enhance activity against Gram-positive bacteria (e.g., S. aureus), as seen in Analog C (MIC: 12.5 µg/mL) .
  • Analog A (4-methylphenyl) showed moderate antifungal activity against A. niger (MIC: 25 µg/mL), suggesting fluorinated derivatives (target) could offer superior potency .
Anti-Inflammatory and Anti-Exudative Activity:
  • Analog C demonstrated 68% inhibition of protein denaturation at 10 mg/kg, comparable to diclofenac sodium (reference drug) .
Orco Agonist Activity:
  • Analog B (VUAA-1) is a potent insect olfactory receptor agonist, highlighting the role of pyridin-3-yl and ethyl groups in channel activation . The target compound’s pyridin-2-yl group may reduce this specificity, redirecting its application to non-entomological targets.

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